molecular formula C14H8Cl3N3OS B14344969 1-(5-Chloro-1,2-benzothiazol-3-yl)-3-(3,4-dichlorophenyl)urea CAS No. 105734-65-4

1-(5-Chloro-1,2-benzothiazol-3-yl)-3-(3,4-dichlorophenyl)urea

Cat. No.: B14344969
CAS No.: 105734-65-4
M. Wt: 372.7 g/mol
InChI Key: BSAHPOJYZWEZBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Chloro-1,2-benzothiazol-3-yl)-3-(3,4-dichlorophenyl)urea is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-1,2-benzothiazol-3-yl)-3-(3,4-dichlorophenyl)urea typically involves the reaction of 5-chloro-1,2-benzothiazole with 3,4-dichloroaniline in the presence of a suitable coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-1,2-benzothiazol-3-yl)-3-(3,4-dichlorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro substituents, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like ethanol or ether.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are often conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of certain pathogens.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-1,2-benzothiazol-3-yl)-3-(3,4-dichlorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting enzyme activity: Binding to the active site of enzymes and preventing their catalytic function.

    Disrupting cellular processes: Interfering with cellular signaling pathways and leading to altered cellular functions.

    Inducing apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Chloro-1,2-benzothiazol-3-yl)-3-phenylurea: Lacks the additional chloro substituents on the phenyl ring.

    1-(5-Chloro-1,2-benzothiazol-3-yl)-3-(4-chlorophenyl)urea: Contains only one chloro substituent on the phenyl ring.

    1-(5-Chloro-1,2-benzothiazol-3-yl)-3-(3-chlorophenyl)urea: Has a single chloro substituent at a different position on the phenyl ring.

Uniqueness

1-(5-Chloro-1,2-benzothiazol-3-yl)-3-(3,4-dichlorophenyl)urea is unique due to the presence of multiple chloro substituents on both the benzothiazole and phenyl rings. This structural feature may contribute to its enhanced biological activity and distinct chemical properties compared to similar compounds.

Properties

CAS No.

105734-65-4

Molecular Formula

C14H8Cl3N3OS

Molecular Weight

372.7 g/mol

IUPAC Name

1-(5-chloro-1,2-benzothiazol-3-yl)-3-(3,4-dichlorophenyl)urea

InChI

InChI=1S/C14H8Cl3N3OS/c15-7-1-4-12-9(5-7)13(20-22-12)19-14(21)18-8-2-3-10(16)11(17)6-8/h1-6H,(H2,18,19,20,21)

InChI Key

BSAHPOJYZWEZBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NC2=NSC3=C2C=C(C=C3)Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.